The Definitive Guide to the Structural Elucidation of N-(5-methylisoxazol-3-yl)acetamide: A Multi-technique Spectroscopic Approach
The Definitive Guide to the Structural Elucidation of N-(5-methylisoxazol-3-yl)acetamide: A Multi-technique Spectroscopic Approach
Foreword: The Imperative of Unambiguous Structural Verification
In the realm of drug discovery and development, the unequivocal determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, the invalidation of structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. This guide provides an in-depth, technical walkthrough of the structure elucidation of N-(5-methylisoxazol-3-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. We will employ a synergistic suite of modern analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to assemble a self-validating and irrefutable structural proof. This document is intended for researchers, scientists, and drug development professionals who seek not just to identify, but to fundamentally understand the process of molecular characterization.
Foundational Analysis: Elemental Composition and Unsaturation
Before delving into the intricacies of spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. N-(5-methylisoxazol-3-yl)acetamide has a molecular formula of C₆H₈N₂O₂.[1] This corresponds to a molecular weight of approximately 140.14 g/mol .[1]
The degree of unsaturation (DoU), calculated using the formula: DoU = C + 1 - (H/2) + (N/2)
For C₆H₈N₂O₂, the DoU is: DoU = 6 + 1 - (8/2) + (2/2) = 7 - 4 + 1 = 4
A DoU of 4 suggests the presence of rings and/or double bonds. In the context of the proposed structure, this is accounted for by the isoxazole ring (which contains two double bonds and a ring structure, contributing 3 to the DoU) and the carbonyl group of the acetamide moiety (contributing the final degree of unsaturation).
Mass Spectrometry (MS): The Molecular Blueprint and Fragmentation Roadmap
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and a fragmentation pattern that offers clues to its substructures. The choice of ionization technique is crucial; for a relatively small and stable molecule like N-(5-methylisoxazol-3-yl)acetamide, Electron Ionization (EI) is a robust method that provides both a clear molecular ion peak and reproducible fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp up to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
This protocol ensures the volatilization and separation of the analyte before it enters the mass spectrometer for ionization and fragmentation.[2]
Data Interpretation: Decoding the Fragments
The mass spectrum of N-(5-methylisoxazol-3-yl)acetamide would be expected to show a molecular ion peak [M]⁺ at m/z 140, confirming its molecular weight. The fragmentation pattern provides a logical pathway to deconstruct the molecule.
| m/z Value | Proposed Fragment | Plausible Neutral Loss | Significance |
| 140 | [C₆H₈N₂O₂]⁺ | - | Molecular Ion (M⁺) |
| 98 | [C₄H₄N₂O]⁺ | CH₂=C=O (ketene) | Loss of the acetyl group from the amide nitrogen. |
| 43 | [CH₃C≡O]⁺ | C₄H₅N₂O | Formation of the acylium ion, a very stable and common fragment for N-acetyl compounds.[3] |
| 55 | [C₃H₅N]⁺ | C₃H₃NO₂ | Fragmentation of the isoxazole ring. |
Note: The data presented is based on typical fragmentation patterns and data available from the NIST Mass Spectrometry Data Center for this compound.[1]
The presence of a prominent peak at m/z 43 is highly indicative of an acetyl group. The loss of 42 amu (ketene) from the molecular ion to give a peak at m/z 98 is also a classic fragmentation pathway for N-acetylated compounds.[4][5]
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By passing infrared radiation through a sample, we can identify the vibrational frequencies of its chemical bonds.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
This method is ideal for solid samples and provides a clear spectrum with minimal interference.[6]
Data Interpretation: The Vibrational Fingerprint
The IR spectrum of N-(5-methylisoxazol-3-yl)acetamide will display characteristic absorption bands that confirm the presence of the amide and isoxazole functionalities.
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3270 | N-H Stretch | Secondary Amide | Confirms the presence of the N-H bond in the amide linkage. |
| ~1670 | C=O Stretch (Amide I) | Amide | A strong absorption indicating the carbonyl group of the amide. |
| ~1550 | N-H Bend (Amide II) | Amide | A characteristic band for secondary amides, resulting from a combination of N-H bending and C-N stretching. |
| ~1600 | C=N Stretch | Isoxazole Ring | Indicates the carbon-nitrogen double bond within the heterocyclic ring. |
| ~1450 | C=C Stretch | Isoxazole Ring | Corresponds to the carbon-carbon double bond in the isoxazole ring. |
| ~1370 | C-H Bend | Methyl Groups | Confirms the presence of the methyl groups. |
Note: The frequencies are approximate and based on typical values for these functional groups and data available from SpectraBase.
The combination of the N-H stretch, the strong Amide I band, and the Amide II band provides a definitive signature for the secondary amide group. The C=N and C=C stretching frequencies confirm the presence of the isoxazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, we can determine the connectivity of the atoms and even infer stereochemical relationships.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, optimized to achieve good signal-to-noise.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
The choice of solvent is critical, as it can influence the chemical shifts of labile protons like the amide N-H.[7][8]
¹H NMR Data Interpretation: Probing the Proton Environments
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 | Singlet | 1H | NH -C=O | The amide proton is typically deshielded and appears as a broad or sharp singlet. Its chemical shift is solvent-dependent. |
| ~6.5 | Singlet | 1H | C4-H | The proton on the isoxazole ring is in an electron-deficient environment, shifting it downfield. It appears as a singlet as it has no adjacent protons. |
| ~2.4 | Singlet | 3H | C5-CH₃ | The methyl group attached to the isoxazole ring. It is a singlet due to the absence of neighboring protons. |
| ~2.1 | Singlet | 3H | C=O-CH₃ | The methyl group of the acetyl moiety. It is a singlet as it has no adjacent protons. |
Note: Chemical shifts are approximate and based on typical values for such structures and data available from SpectraBase.[9]
The ¹H NMR spectrum elegantly confirms the presence of all the proton-containing fragments of the molecule: the amide proton, the isoxazole ring proton, and the two distinct methyl groups. The singlet nature of all peaks is a key feature, indicating that none of the proton-containing groups are adjacent to each other.
¹³C NMR Data Interpretation: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169.0 | C =O | The carbonyl carbon of the amide is significantly deshielded. |
| ~168.0 | C 5 | The C5 carbon of the isoxazole ring, attached to the oxygen and a methyl group. |
| ~158.0 | C 3 | The C3 carbon of the isoxazole ring, attached to two nitrogen atoms (one in the ring, one from the amide). |
| ~97.0 | C 4 | The C4 carbon of the isoxazole ring, bonded to a proton. |
| ~23.0 | C=O-C H₃ | The methyl carbon of the acetyl group. |
| ~12.0 | C5-C H₃ | The methyl carbon attached to the isoxazole ring. |
Note: Chemical shifts are approximate and based on typical values and data available from SpectraBase.[9][10]
The ¹³C NMR spectrum confirms the presence of six distinct carbon atoms, consistent with the molecular formula. The downfield shifts of the carbonyl carbon and the isoxazole ring carbons are characteristic and aid in their assignment.
The Synergy of Techniques: A Self-Validating Conclusion
The power of this multi-technique approach lies in its self-validating nature. Each technique provides a piece of the puzzle, and the final structure must be consistent with all the collected data.
The mass spectrum confirms the molecular formula and points to the presence of an acetyl group. The IR spectrum provides definitive evidence for the secondary amide and isoxazole ring systems. Finally, the ¹H and ¹³C NMR spectra precisely map out the connectivity of these components, showing the relative positions of the methyl groups, the isoxazole ring proton, and the acetamide moiety. The data from each technique corroborates the others, leading to an unambiguous and confident structural assignment of N-(5-methylisoxazol-3-yl)acetamide .
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